molecular formula C12H16N2O4 B6643836 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No. B6643836
M. Wt: 252.27 g/mol
InChI Key: QDZLPBNMVBGCHD-UHFFFAOYSA-N
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Description

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid, also known as Pyr-OCM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxalyl amino-alanine and has been shown to have unique properties that make it an attractive candidate for various research applications.

Mechanism of Action

The mechanism of action of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid involves the selective inhibition of protein-protein interactions. This compound binds to a specific site on one of the proteins, preventing it from interacting with the other protein. This disruption of the protein-protein interaction can have a significant impact on the overall biological process being studied.
Biochemical and Physiological Effects:
4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid has also been shown to modulate the activity of various enzymes and receptors. This compound has been shown to be non-toxic and does not appear to have any significant negative effects on cell viability.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is its selectivity for specific protein-protein interactions. This allows researchers to study the effects of disrupting these interactions without affecting other biological processes. However, one limitation of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is its relatively low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research involving 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid. One area of interest is the development of new compounds based on 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid that have even greater selectivity and potency. Another potential direction is the use of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid in the development of new therapeutics for various diseases. Additionally, 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid could be used as a tool for studying the effects of protein-protein interactions in various biological systems.

Synthesis Methods

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid can be synthesized through a multi-step process that involves the reaction of oxalyl chloride with amino-alanine, followed by the addition of pyrrole-2-carboxamidine. The resulting compound is then treated with sodium hydroxide to yield 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid has been extensively studied for its potential use in scientific research. One of the primary applications of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is as a tool for studying protein-protein interactions. This compound has been shown to selectively inhibit the interaction between two specific proteins, which can be useful in understanding the mechanisms of various biological processes.

properties

IUPAC Name

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-10(9-2-1-5-13-9)14-8-12(11(16)17)3-6-18-7-4-12/h1-2,5,13H,3-4,6-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZLPBNMVBGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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